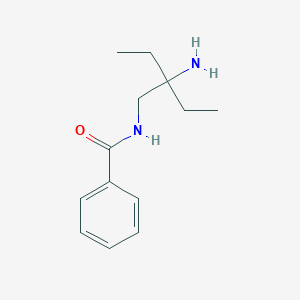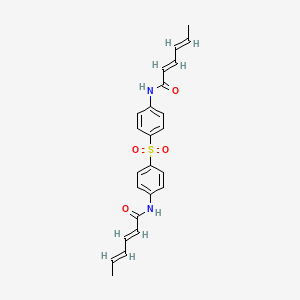![molecular formula C13H9FN2 B7549395 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. This compound belongs to the class of pyrrolopyridines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves the inhibition of kinase activity by binding to the ATP-binding site of the enzyme. This leads to the disruption of downstream signaling pathways that are essential for cancer cell survival and proliferation. In addition, this compound has been reported to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent anti-proliferative activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. In vivo studies have demonstrated that this compound exhibits significant tumor growth inhibition in xenograft models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is its potent inhibitory activity against a wide range of kinases, making it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has been reported to exhibit some off-target effects, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine. One of the areas of interest is the development of more potent and selective analogs of this compound that can overcome its limitations and improve its therapeutic potential. Another area of interest is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy and immunotherapy. Finally, the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound is also an area of future research.
Conclusion
In conclusion, 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine is a promising compound with potential applications in cancer therapy. Its potent inhibitory activity against a wide range of kinases makes it an attractive candidate for drug discovery. However, its limitations, such as poor solubility and off-target effects, need to be addressed in future research. The future directions for research on this compound include the development of more potent and selective analogs, investigation of synergistic effects with other anticancer agents, and the development of novel drug delivery systems.
Méthodes De Synthèse
The synthesis of 4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine involves the condensation of 3-fluoroaniline with pyridine-2-carbaldehyde in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained in good yield after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to exhibit potent inhibitory activity against a wide range of kinases, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR). These kinases are known to play crucial roles in cancer cell proliferation, migration, and angiogenesis, making them attractive targets for cancer therapy.
Propriétés
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2/c14-10-3-1-2-9(8-10)11-4-6-15-13-12(11)5-7-16-13/h1-8H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSMESSLISOXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C3C=CNC3=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z)-3-[(4-bromophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B7549321.png)

![N-[3-(2-methoxyphenyl)phenyl]acetamide](/img/structure/B7549331.png)
![2-[Benzyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7549336.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(1-methyl-5-pyrazolyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B7549337.png)


![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)

![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)

![2-[(4-Ethyl-1,4-diazepan-1-yl)methyl]quinoline](/img/structure/B7549402.png)
![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)